2H-吡喃-2-酮,3-乙基四氢-

描述

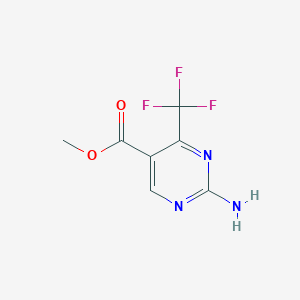

“2H-Pyran-2-one, 3-ethyltetrahydro-” is a chemical compound with the CAS number 32821-68-4 . It is also known as 3-ethyltetrahydro-2H-pyran-2-one . This compound is a heterocyclic building block .

Synthesis Analysis

The compound 3-Ethyl-6-vinyltetrahydro-2H-pyran-2-one (EVP) is a CO2-derived lactone synthesized via Pd-catalyzed telomerization of butadiene . As EVP is 28.9% by weight CO2, it has received significant recent attention as an intermediary for the synthesis of high CO2-content polymers .Molecular Structure Analysis

The molecular formula of “2H-Pyran-2-one, 3-ethyltetrahydro-” is C7H12O2 . The molecular weight is 128.1690 .Chemical Reactions Analysis

The photochemistry of 2H-Pyran-2-one has been investigated by laser flash photolysis with infrared detection . Major photoproducts obtained were ketene and a bicyclic lactone .科学研究应用

聚合物合成和 CO2 利用

Rapagnani 和 Tonks (2022) 讨论了由 CO2 合成 3-乙基-6-乙烯基四氢-2H-吡喃-2-酮 (EVP),强调了其作为通过各种聚合策略创建高 CO2 含量聚合物的通用平台的作用。这一创新突出了该化合物通过将温室气体 CO2 纳入有价值的聚合物中来开发可持续材料的重要性 (Rapagnani & Tonks, 2022).

绿色化学方法

在绿色化学中,Riveira 和 Mischne (2013) 展示了一种无溶剂、一锅法合成 2H-吡喃,利用乙二胺二乙酸盐作为催化剂。该工艺以其环保性和高效性而著称,通过简化生物活性天然产物的合成,提供了对传统方法的重大改进 (Riveira & Mischne, 2013).

多相催化

Dib 等人 (2022) 探索了使用 MgAl2O4 尖晶石型作为催化剂进行一锅法合成 4H-吡喃,展示了一种高效且环保的方法。这种方法突出了多相催化在合成具有潜在生物活性的化合物中的应用,展示了吡喃衍生物在制药和其他应用中的多功能性 (Dib 等人,2022).

生物催化合成方法

Yang 等人 (2020) 开发了一种通过一锅串联多组分反应构建 2-氨基-4H-吡喃的生物催化方法,突出了一种环保的方法来获得具有良好产率的 2-氨基-4H-吡喃库。该方法强调了酶催化在简化复杂有机分子合成中的潜力 (Yang 等人,2020).

防腐蚀应用

El Hattak 等人 (2021) 评估了吡喃-2-酮衍生物在酸性条件下对低碳钢的缓蚀性能,展示了这些化合物在保护工业材料方面的一个有希望的应用。该研究提供了对缓蚀机制和开发更有效的防腐剂的潜力的见解 (El Hattak 等人,2021).

作用机制

Target of Action

The primary target of 3-ethyltetrahydro-2H-pyran-2-one, also known as 2-ethyl-pentanolide, 2H-Pyran-2-one, 3-ethyltetrahydro-, or 3-ethyloxan-2-one, is the polymerization process in the synthesis of high CO2-content polymers . This compound plays a crucial role as an intermediary in this process .

Mode of Action

3-Ethyltetrahydro-2H-pyran-2-one interacts with its targets through a Pd-catalyzed telomerization of butadiene . This interaction leads to the synthesis of high CO2-content polymers .

Biochemical Pathways

The affected biochemical pathway is the polymerization process of CO2 and alkenes . The compound acts as an intermediary that bypasses many of the challenges associated with the direct polymerization of CO2 and alkenes .

Pharmacokinetics

Its synthesis via pd-catalyzed telomerization of butadiene suggests that its bioavailability is influenced by the efficiency of this reaction .

Result of Action

The result of the action of 3-ethyltetrahydro-2H-pyran-2-one is the synthesis of high CO2-content polymers . These polymers are derived from radical polymerizations to ring-opening polymerizations, taking unique advantage of the highly functionalized lactone .

Action Environment

The action, efficacy, and stability of 3-ethyltetrahydro-2H-pyran-2-one are influenced by the conditions under which the Pd-catalyzed telomerization of butadiene occurs . The compound can also be synthesized on a mini-plant scale, suggesting that the telomerization could be scaled up even further for wider industrial use .

安全和危害

未来方向

属性

IUPAC Name |

3-ethyloxan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-2-6-4-3-5-9-7(6)8/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNMHTBMXCUARLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCOC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70394726 | |

| Record name | 2H-Pyran-2-one, 3-ethyltetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70394726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32821-68-4 | |

| Record name | 2H-Pyran-2-one, 3-ethyltetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70394726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

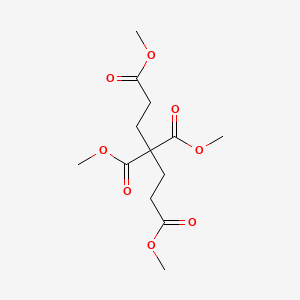

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

amino]-N-hydroxypropanimidamide](/img/structure/B1608823.png)

![[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]methanamine Hydrochloride](/img/structure/B1608826.png)

![methyl 5-[(tert-butylamino)sulfonyl]-1-methyl-1H-pyrrole-2-carboxylate](/img/structure/B1608834.png)